molecular formula C26H22ClN5O3 B4110145 N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide

N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide

Cat. No.: B4110145
M. Wt: 487.9 g/mol
InChI Key: FKRVLUSPODBQHY-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolopyrimidine core, which is fused with a benzamide moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to form the triazolopyrimidine core. The final step involves the coupling of the triazolopyrimidine with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the target compound .

Chemical Reactions Analysis

N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN5O3/c1-34-22-13-10-18(14-23(22)35-2)24(33)29-25-30-26-28-20(16-8-11-19(27)12-9-16)15-21(32(26)31-25)17-6-4-3-5-7-17/h3-15,21H,1-2H3,(H2,28,29,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRVLUSPODBQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide
Reactant of Route 2
N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide
Reactant of Route 6
N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide

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